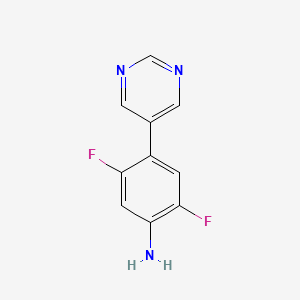

2,5-Difluoro-4-(pyrimidin-5-yl)aniline

Description

Properties

Molecular Formula |

C10H7F2N3 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

2,5-difluoro-4-pyrimidin-5-ylaniline |

InChI |

InChI=1S/C10H7F2N3/c11-8-2-10(13)9(12)1-7(8)6-3-14-5-15-4-6/h1-5H,13H2 |

InChI Key |

LTOKWQWJNJFIMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)N)F)C2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with a pyrimidine precursor under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available fluorinated aromatic compounds. The process often includes steps such as halogenation, nucleophilic substitution, and cyclization reactions to introduce the pyrimidine ring .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(pyrimidin-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or other functional groups.

Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

2,5-Difluoro-4-(pyrimidin-5-yl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The pyrimidine ring can also interact with nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Key Structural and Physical Properties

The following table summarizes critical data for 2,5-Difluoro-4-(pyrimidin-5-yl)aniline and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent at Position 4 |

|---|---|---|---|---|

| This compound | C₁₀H₇F₂N₃ | 207.18 | 1703003-27-3 | Pyrimidin-5-yl |

| 2,5-Difluoro-4-(pyridin-3-yl)aniline | C₁₁H₈F₂N₂ | 206.20 | 1214388-86-9 | Pyridin-3-yl |

| 2,5-Difluoro-4-(trifluoromethyl)aniline | C₇H₄F₅N | 197.11 | 114973-22-7 | Trifluoromethyl |

Sources : Data compiled from chemical catalogs and structural databases .

Structural and Electronic Differences

Pyrimidine vs. Pyridine Substituents: The pyrimidine ring in the target compound introduces two nitrogen atoms, creating a more electron-deficient aromatic system compared to the single nitrogen in the pyridine analog (2,5-Difluoro-4-(pyridin-3-yl)aniline). The pyridin-3-yl substituent in the analog has a nitrogen at position 3, altering the dipole moment and steric profile compared to the pyrimidin-5-yl group (nitrogen at positions 1 and 3) .

Trifluoromethyl vs. Heterocyclic Substituents :

- The trifluoromethyl (-CF₃) group in 2,5-Difluoro-4-(trifluoromethyl)aniline is a strong electron-withdrawing group , increasing the acidity of the aniline NH₂ group (lower pKa) compared to the pyrimidine-substituted compound. This may affect solubility and reactivity in synthetic applications .

- The pyrimidine substituent provides a planar, rigid structure, whereas the -CF₃ group adds steric bulk without contributing to aromatic conjugation .

Physicochemical and Functional Implications

- Thermal Stability : Pyrimidine-containing compounds often exhibit higher thermal stability due to extended conjugation, suggesting that this compound may outperform the pyridine and -CF₃ analogs in high-temperature applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,5-difluoro-4-(pyrimidin-5-yl)aniline, and how can reaction conditions be optimized?

- Methodology : A two-step approach is commonly employed:

Nucleophilic aromatic substitution : React 2,5-difluoro-4-nitrobenzene with pyrimidine-5-boronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, inert atmosphere). Optimize catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and temperature (80–100°C) to maximize yield .

Reduction of nitro group : Use catalytic hydrogenation (H₂, 10% Pd/C) or NaBH₄/CuCl₂ in methanol to reduce the nitro group to an amine. Monitor reaction progress via TLC or HPLC to avoid over-reduction .

- Critical Parameters : Solvent polarity (e.g., dioxane vs. THF) and pH during reduction significantly influence regioselectivity.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 238.1 (calculated) and assess purity (>95% by UV integration at 254 nm).

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm) and pyrimidine C-F coupling (J ≈ 40 Hz). Compare with computed spectra using DFT methods .

- XRD (if crystalline) : Use SHELXL for structure refinement; validate hydrogen bonding and π-stacking interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic activity of this compound in C–H functionalization?

- Hypothesis Testing :

- Electronic Effects : Fluorine substituents may alter the electron density of the aniline ring, impacting coordination to transition metals (e.g., Pd, Ru). Perform Hammett analysis to correlate substituent effects with reaction rates .

- Steric Considerations : Pyrimidine orientation (e.g., meta vs. para) can hinder or facilitate substrate binding. Use DFT (B3LYP/6-31G*) to model transition states .

Q. How can crystallographic data inform the design of this compound derivatives for kinase inhibition?

- Structural Insights :

- Protein-Ligand Interactions : Co-crystallize derivatives with target kinases (e.g., Rho-kinase) using the CCP4 suite for data processing. Identify key hydrogen bonds (e.g., aniline NH to Glu236) and halogen bonding (C–F⋯Leu159) .

- Thermodynamic Profiling : Measure binding affinities (ITC) and correlate with substituent electronegativity (fluorine vs. trifluoromethyl) .

- Data Table :

| Derivative | IC₅₀ (nM) | ΔG (kcal/mol) | Key Interactions |

|---|---|---|---|

| Parent | 150 | -8.2 | NH⋯Glu236, F⋯Leu159 |

| CF₃-Sub | 22 | -10.5 | CF₃⋯Phe112 |

Q. What mechanistic pathways govern the environmental degradation of this compound in soil?

- Degradation Studies :

- Microbial Metabolism : Incubate with Pseudomonas spp. (aniline-degrading strains) under aerobic conditions. Monitor intermediates (e.g., catechol derivatives) via GC-MS .

- Abiotic Processes : Assess hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-A exposure). Fluorine substituents reduce hydrolysis rates (t₁/₂ > 14 days at pH 7) but enhance UV stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.